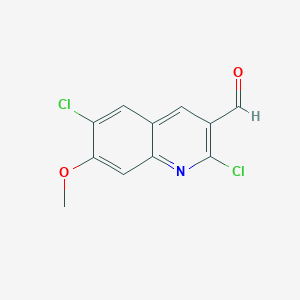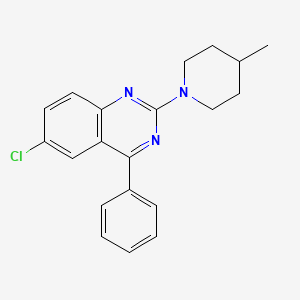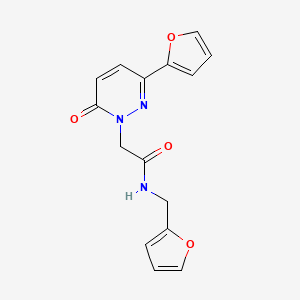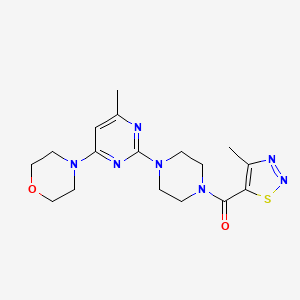
2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde” is a chemical compound that finds its applications in diverse scientific research. It is a versatile compound that is related to the 2-chloroquinoline-3-carbaldehyde family .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to “2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde”, has been described in recent publications. The synthetic routes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and are obtained from the respective 2-chloro derivative .Molecular Structure Analysis
The molecular structure of “2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde” is represented by the molecular formula C11H7Cl2NO2 . This compound is part of the quinoline family, which are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, such as “2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde”, involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde is a compound of interest in the synthesis of fused or binary quinoline-core heterocyclic systems. It serves as a precursor in the creation of novel compounds with potential biological activities. Research highlights its role in the construction of complex molecular architectures, demonstrating its versatility in organic synthesis (Hamama et al., 2018).
Corrosion Inhibition
The corrosion inhibition properties of 2,6-dichloroquinoline-3-carbaldehyde and its derivatives for mild steel in hydrochloric acid solution have been extensively studied. These derivatives are excellent inhibitors, showcasing their potential in protecting metals against dissolution. This application is critical in industrial processes where metal corrosion can lead to significant economic losses and safety hazards (Lgaz et al., 2017).
Antimicrobial Activity
Quinoline derivatives synthesized from 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde have been evaluated for their antimicrobial activities. Studies show that certain derivatives exhibit significant activity against a range of bacterial and fungal strains, indicating their potential as lead compounds in the development of new antimicrobial agents (Tabassum et al., 2014).
Coordination Chemistry
In coordination chemistry, derivatives of 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde have been used to synthesize novel palladium(II) complexes. These complexes exhibit varied biological properties, including DNA intercalation and antioxidant activity, highlighting their potential in medicinal chemistry and as therapeutic agents (Ramachandran et al., 2012).
Propiedades
IUPAC Name |
2,6-dichloro-7-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-10-4-9-6(3-8(10)12)2-7(5-15)11(13)14-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJAVYLZHDPTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835666.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2835668.png)



![(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2835674.png)



![(2-ethoxynaphthalen-1-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2835679.png)
![Ethyl 4-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2835682.png)